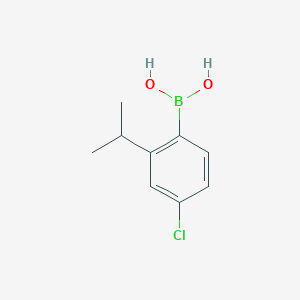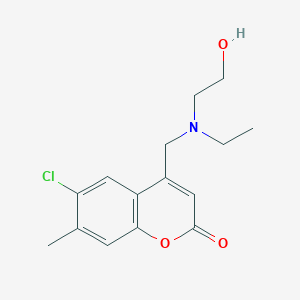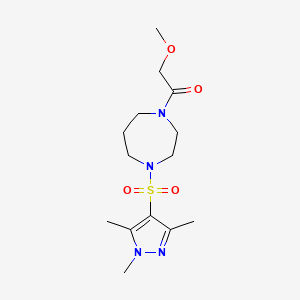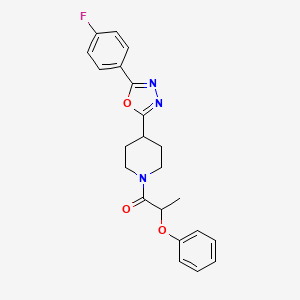
(4-Chloro-2-isopropylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Chloro-2-isopropylphenyl)boronic acid” is a boronic acid compound. Boronic acids are known for their ability to form five-membered boronate esters with diols, which has led to their use in the synthesis of small chemical receptors .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Boronic acids are common reagents used in the synthesis of organic compounds .Molecular Structure Analysis
Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters in an alkaline aqueous solution . This unique property has inspired the exploration of novel chemistries using boron .Chemical Reactions Analysis
Boronic acids and their esters are used in cross-coupling reactions . The Suzuki-Miyaura coupling is a metal-catalyzed reaction between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis
Boronic acids are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .作用機序
Target of Action
The primary target of (4-Chloro-2-isopropylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
(4-Chloro-2-isopropylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by (4-Chloro-2-isopropylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable and readily prepared, which suggests that they may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the action of (4-Chloro-2-isopropylphenyl)boronic acid are primarily seen in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds, enabling the creation of a wide variety of chemical structures .
Action Environment
The action, efficacy, and stability of (4-Chloro-2-isopropylphenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed effectively in a wide range of environments.
Safety and Hazards
将来の方向性
Boronic acid-based materials have been used as recognition elements and signal labels for the detection of cis-diol-containing biological species, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . This area of research is expected to grow, with boronic acids playing a crucial role in carbohydrate chemistry and glycobiology .
特性
IUPAC Name |
(4-chloro-2-propan-2-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO2/c1-6(2)8-5-7(11)3-4-9(8)10(12)13/h3-6,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNSZJKOGVAOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-isopropylphenyl)boronic acid | |
CAS RN |
1395084-16-8 |
Source


|
| Record name | [4-chloro-2-(propan-2-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2617713.png)


![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)
![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)

![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)

![5-[(2-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2617722.png)
![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)
![3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2617724.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2617725.png)
